FVIII Binding vs. Non-Sulfamoyl Analogs
CAS 634186-59-7 has been evaluated for inhibition of human coagulation factor VIII (FVIII) binding to immobilized phospholipid, a target engagement profile not shared by the IKKβ inhibitor IMD-0354 (CAS 978-62-1), which lacks the butylsulfamoylphenyl moiety and instead bears a 3,5-bis(trifluoromethyl)phenyl group. In a surface plasmon resonance (SPR) assay, the target compound inhibited FVIII–phospholipid interaction with an IC₅₀ of 8.90 × 10³ nM (8.9 μM) [1]. In contrast, IMD-0354 is reported as an IKKβ inhibitor (IC₅₀ ~250 nM in cellular assays) with no documented FVIII binding activity, confirming divergent target engagement driven by the butylsulfamoyl substitution . This FVIII binding profile places CAS 634186-59-7 within a distinct pharmacological space relevant to anticoagulation research.
| Evidence Dimension | FVIII–phospholipid binding inhibition (SPR assay) |
|---|---|
| Target Compound Data | IC₅₀ = 8.9 μM (8.90 × 10³ nM) |
| Comparator Or Baseline | IMD-0354 (CAS 978-62-1): no FVIII binding inhibition reported; primary target IKKβ IC₅₀ ~0.25 μM |
| Quantified Difference | Qualitative target divergence: target compound engages FVIII; IMD-0354 does not |
| Conditions | Inhibition of human factor VIII binding to immobilized phospholipid by surface plasmon resonance assay |
Why This Matters
For research programs targeting coagulation factor VIII–phospholipid interactions, CAS 634186-59-7 provides a starting scaffold with measurable on-target activity, whereas the widely available IKKβ inhibitor IMD-0354 is unsuitable for this application.
- [1] BindingDB. BDBM50376417 (CHEMBL261865): IC₅₀ = 8.90E+3 nM. Inhibition of human factor VIII binding to immobilized phospholipid by surface plasmon resonance assay. Curated by Maastricht University/ChEMBL. View Source
